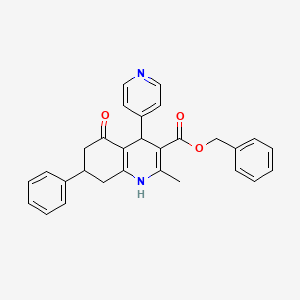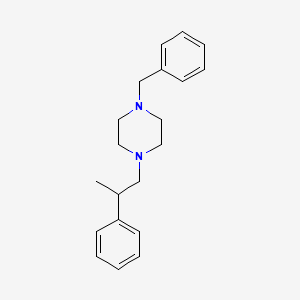![molecular formula C21H22ClFN2O B5028749 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, also known as ML141, is a small molecule inhibitor that selectively targets the Rho family GTPase, Cdc42. It was first discovered by researchers at Emory University in 2010 and has since gained significant attention for its potential applications in various scientific research fields.
Wirkmechanismus
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline selectively inhibits the activity of Cdc42, a member of the Rho family GTPases that plays a crucial role in regulating cellular processes such as cell division, migration, and cytoskeletal organization. By inhibiting Cdc42, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline disrupts the signaling pathways that are essential for these processes, leading to a variety of cellular effects.
Biochemical and Physiological Effects
Studies have shown that 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell migration and invasion in cancer cells, reduce inflammation in models of neurological disorders, and inhibit bacterial invasion in infectious disease models. Additionally, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been shown to have a neuroprotective effect in models of neurodegenerative diseases, making it a potential therapeutic agent for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline is its high selectivity for Cdc42, making it a useful tool for studying the role of this protein in various cellular processes. Additionally, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline. One area of interest is the development of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanisms by which 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline affects cellular processes and to identify potential new targets for this compound. Finally, the development of new synthesis methods for 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline could lead to improvements in yield and purity, making it an even more useful tool for scientific research.
Conclusion
In conclusion, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, or 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, is a small molecule inhibitor that selectively targets the Rho family GTPase, Cdc42. It has been shown to have a variety of potential applications in scientific research, including the study of cellular processes, disease models, and potential therapeutic agents. While there are some limitations to working with 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline, its high selectivity and low toxicity make it a useful tool for researchers in various fields.
Synthesemethoden
The synthesis of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process that begins with the reaction of 2-chloro-6-fluorobenzylamine with 4-piperidone to form an intermediate compound. This intermediate is then reacted with indoline-2-carboxylic acid to produce the final product, 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline. The synthesis method has been optimized to improve the yield and purity of the compound, making it an efficient and reliable method for producing 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline.
Wissenschaftliche Forschungsanwendungen
1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a significant impact on cellular processes such as cell migration, proliferation, and invasion. 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline has also been used to study the role of Cdc42 in various disease models, including cancer, neurological disorders, and infectious diseases.
Eigenschaften
Molekularformel |
C21H22ClFN2O |
|---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C21H22ClFN2O/c22-18-5-3-6-19(23)17(18)14-24-11-8-16(9-12-24)21(26)25-13-10-15-4-1-2-7-20(15)25/h1-7,16H,8-14H2 |
InChI-Schlüssel |
WOHNMAZQTSOPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)CC4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5028676.png)
![4-(1-cyano-2-{4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5028679.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)

![1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5028735.png)
